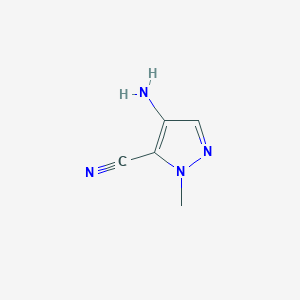

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIXJJWMOCKVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Michael-Type Addition Reactions

One common method involves the Michael-type addition reaction, where hydrazines react with nitrile precursors to form pyrazoles. For example, (ethoxymethylene)malononitrile can be used with aryl hydrazines to synthesize 5-amino-1-aryl-1H-pyrazole-4-carbonitriles . This method could be adapted by using methyl hydrazine and adjusting the nitrile precursor to obtain the desired carbonitrile functionality.

Mechanochemical Synthesis

Mechanochemical synthesis is another approach, which involves using mechanical forces to facilitate chemical reactions. This method has been used to synthesize 5-amino-pyrazole-4-carbonitriles with azo-linked aldehydes and malononitrile in the presence of functionalized nanoparticles. This technique could potentially be applied to synthesize This compound by adjusting the reactants and conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological activities or different physical properties suitable for specific applications.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is primarily recognized for its potential in pharmaceutical development. Its derivatives have been explored for various therapeutic effects, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory activities, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Cancer Research : Studies have shown that this compound can inhibit specific enzyme activities related to cancer progression, suggesting its potential as an anticancer agent. The ability to interact with biological targets effectively enhances its pharmacological profile .

- Synthesis of Pyrazole Derivatives : It serves as a building block for synthesizing more complex pyrazole derivatives that may possess enhanced biological activities. This versatility allows for the exploration of new therapeutic avenues in drug design.

Agrochemical Applications

In the agrochemical sector, this compound plays a crucial role as an intermediate in synthesizing various crop protection agents:

- Herbicides and Fungicides : This compound is integral to developing herbicides and fungicides that improve crop yields and pest resistance. Its efficacy in enhancing the performance of these agrochemicals makes it valuable in agricultural chemistry .

Material Science

The compound is also utilized in material science for the development of advanced materials:

- Polymers and Coatings : Its chemical properties allow it to be incorporated into polymers and coatings, enhancing their durability and performance. This application is particularly relevant in industries requiring materials with specific chemical resistance .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent:

- Detection and Quantification : It is employed in various analytical methods to detect and quantify other chemical substances, providing reliable results across different laboratory settings .

Biochemical Research

The compound's utility extends into biochemical research:

- Enzyme Interactions : It is used to study enzyme interactions and metabolic pathways, contributing to a better understanding of biological processes. This research is essential for developing new therapeutic strategies targeting specific biochemical pathways .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it can reversibly block pest GABA-A receptors, disturbing the activity of the insect’s central nervous system and causing hyperexcitation of the nerves and muscles . This mechanism makes it a potential candidate for developing insecticides and other pest control agents.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole carbonitriles exhibit significant diversity based on substituent patterns. Below is a comparative analysis of key derivatives:

Physicochemical Properties

- Lipophilicity : Methyl and aryl groups (e.g., 4-methylphenyl) increase logP values compared to polar substituents like chloroethyl or methoxy .

- Melting Points : Bulky substituents (e.g., benzodioxinyl in CAS 1175839-90-3) raise melting points due to enhanced crystal packing .

- Solubility: Nitrile and amino groups confer moderate aqueous solubility, but hydrophobic substituents (e.g., phenyl, tolyl) reduce it .

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) at position 1 increase electrophilicity at the nitrile group, facilitating nucleophilic additions .

- Steric Effects : Bulky substituents (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-6-yl) hinder regioselectivity in cyclization reactions .

- Crystallography: Intermolecular hydrogen bonding (N–H···N) dominates in 5-amino-1-(2-chloroethyl) derivatives, influencing solubility and stability .

Biological Activity

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile (referred to as 4-A-1-M-Pyrazole-5-CN) is a heterocyclic compound belonging to the pyrazole family. It has gained attention in pharmacological research due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a pyrazole ring with an amino group at position 4, a methyl group at position 1, and a carbonitrile group at position 5. This unique structure contributes to its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research indicates that 4-A-1-M-Pyrazole-5-CN exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies demonstrated that compounds structurally related to 4-A-1-M-Pyrazole-5-CN can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The compound has also been studied for its anticancer potential. It inhibits specific enzyme activities associated with cancer progression, particularly those involved in cell proliferation and survival pathways. For instance, molecular docking studies have identified potential binding sites on target proteins that are critical for cancer cell growth .

Antiviral Activity

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise as an antiviral agent. Some derivatives exhibit activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV), indicating its potential utility in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity through competitive or non-competitive inhibition.

- Molecular Interactions : Its amino group facilitates interactions with metal ions and other biomolecules, enhancing its biological efficacy .

Study on Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in edema formation compared to control groups treated with saline. The compound demonstrated an inhibition percentage of approximately 65% in swelling induced by inflammatory agents .

Anticancer Research

Another study focused on the anticancer properties of this compound. In vitro tests showed that treatment with this compound led to a dose-dependent decrease in the viability of cancer cell lines, particularly breast and prostate cancer cells. The IC values ranged from 10 µM to 20 µM, indicating potent activity against these cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Amino-3-methyl-1H-pyrazole | Amino group at position 4 | Exhibits different biological activity profiles |

| 3-Amino-1-methyl-1H-pyrazole | Amino group at position 3 | Potentially different reactivity due to positioning |

| 5-Amino-4-cyanopyrazole | Cyanide at position 4 | Increased reactivity due to additional nitrile functionality |

| 4-Amino-1-(substituted aryl)-pyrazoles | Substituted aryl groups at position 1 | Enhanced biological activity based on aryl substitution |

This table illustrates the structural diversity among pyrazole derivatives and their varying biological activities, highlighting the unique profile of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile to control isomer ratios?

- Methodological Answer: Isomer ratios in pyrazole derivatives are influenced by substituents at the 4-position of the pyrazole ring. For example, methylation of 5-amino-3-methylthio-1H-pyrazoles yields isomer distributions dependent on steric and electronic effects. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) can enhance selectivity. NMR and X-ray crystallography are critical for verifying isomer purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer:

- 1H NMR : Characteristic peaks for aromatic protons (δ 6.09–7.59 ppm) and NH2 groups (δ 9.67 ppm) confirm structural motifs .

- IR Spectroscopy : Bands at ~2296 cm⁻¹ (C≡N stretch) and ~3237 cm⁻¹ (N-H stretch) validate functional groups .

- X-ray Diffraction : Resolves bond lengths (e.g., C-Cl at 1.73 Å) and supramolecular interactions (e.g., hydrogen bonding networks) .

Q. How does the choice of catalyst influence reaction efficiency in synthesizing pyrazole-4-carbonitrile derivatives?

- Methodological Answer: Green catalysts like Fe3O4@SiO2@Vanillin nanoparticles improve yield (up to 92%) and reduce reaction time (<2 hours) via mechanochemical activation. Recyclable catalysts also enhance sustainability by maintaining activity over multiple cycles .

Advanced Research Questions

Q. What are the key intermolecular interactions observed in the crystal structure of pyrazole-4-carbonitrile derivatives?

- Methodological Answer: X-ray studies reveal N-H···N and C-H···π interactions stabilizing the lattice. For example, N-H···N hydrogen bonds (2.87–3.12 Å) between amino groups and nitrile moieties contribute to 3D frameworks. These interactions guide co-crystal design for tailored material properties .

Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For instance, the C-4 carbonitrile group exhibits high electrophilicity (Fukui indices >0.1), favoring cyclization with amines to form pyrazolo[3,4-d]pyrimidines .

Q. What strategies address discrepancies in bioactivity data among structurally similar pyrazole-4-carbonitrile derivatives?

- Methodological Answer: Comparative SAR studies using in vitro assays (e.g., enzyme inhibition) and structural alignment tools (e.g., molecular docking) identify critical substituents. For example, electron-withdrawing groups at C-5 enhance bioactivity by improving target binding affinity. Data normalization against control compounds (e.g., SR141716) reduces experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.